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Compound of Interest

Compound Name:
3,5-difluoro-4-

phenoxybenzaldehyde

CAS No.: 1285690-36-9

Cat. No.: B6149874

Get Quote

CAS Registry Number: 1285690-36-9 Chemical Formula: C₁₃H₈F₂O₂ Molecular Weight: 234.20

g/mol [2]

Nomenclature and Structural Analysis
IUPAC Name Derivation
The International Union of Pure and Applied Chemistry (IUPAC) name 3,5-difluoro-4-
phenoxybenzaldehyde is derived through the following hierarchical rules:

Principal Functional Group: The aldehyde group (-CHO) has the highest priority, defining the

parent structure as benzaldehyde.[1] The carbon atom bonded to the aldehyde group is

designated as position C1.[1]

Substituent Placement:

The phenoxy group (-OC₆H₅) is attached to the ring.

Two fluorine atoms (-F) are attached to the ring.[1]
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Numbering (Locants): The ring is numbered to give the substituents the lowest possible

locants.

To achieve symmetry and lowest locants relative to C1, the phenoxy group is at C4 (para

position).

The fluorine atoms are at C3 and C5 (meta positions).

Alphabetical Ordering: Substituents are listed alphabetically. "D" (from difluoro) is ignored for

alphabetizing; "F" (fluoro) precedes "P" (phenoxy).

Correct: 3,5-difluoro-4-phenoxybenzaldehyde.[2][3]

Structural Significance
This molecule belongs to the class of fluorinated diaryl ethers. The specific substitution pattern

(3,5-difluoro) is critical for two reasons:

Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolic oxidation at

the typically reactive meta-positions of the benzaldehyde ring.[1]

Conformational Locking: The fluorine atoms create steric and electrostatic repulsion with the

ether oxygen, influencing the twist angle between the two aromatic rings, which is vital for

binding affinity in kinase inhibitors or pesticide targets.

Chemical Synthesis: The SNAr Protocol
The most robust route to 3,5-difluoro-4-phenoxybenzaldehyde is the Nucleophilic Aromatic

Substitution (SNAr) of 3,4,5-trifluorobenzaldehyde with phenol.[1]

Retrosynthetic Logic
The synthesis relies on the high reactivity of the C4-fluorine atom in 3,4,5-

trifluorobenzaldehyde.[1] The aldehyde group at C1 is a strong electron-withdrawing group

(EWG), which activates the para position (C4) toward nucleophilic attack much more strongly

than the meta positions (C3/C5).

Experimental Protocol
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Note: This protocol assumes standard laboratory safety conditions for handling fluorinated

aromatics and strong bases.

Reagents:

3,4,5-Trifluorobenzaldehyde (1.0 equiv)[1]

Phenol (1.05 equiv)

Potassium Carbonate (K₂CO₃) (1.2 equiv, anhydrous)

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

Step-by-Step Methodology:

Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve 3,4,5-trifluorobenzaldehyde (e.g., 10 mmol) in anhydrous DMF (20

mL).

Nucleophile Formation: Add Phenol (10.5 mmol) and Potassium Carbonate (12 mmol) to the

solution.[1] The base deprotonates the phenol to generate the phenoxide anion in situ.[1]

Reaction: Heat the mixture to 80–90°C under an inert atmosphere (Nitrogen or Argon) for 4–

6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC.[1]

Endpoint: Disappearance of the trifluoro starting material.

Quench and Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-

cold water (100 mL) to precipitate the product or induce phase separation.

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine organic

layers and wash with brine (2 x 20 mL) to remove residual DMF.

Drying and Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure (rotary evaporator).

Purification: The crude residue is typically purified via recrystallization from Ethanol/Hexane

or flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield 3,5-difluoro-4-
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phenoxybenzaldehyde as a white to off-white solid.[1]

Regioselectivity Mechanism
The regioselectivity is driven by the resonance stabilization of the Meisenheimer complex. The

negative charge resulting from the nucleophilic attack at C4 can be delocalized onto the

aldehyde oxygen (a stable resonance structure). Attack at C3/C5 does not allow this direct

conjugation with the aldehyde group.[1]

Visualization of Synthesis and Logic
The following diagram illustrates the reaction pathway and the regioselectivity logic driven by

the electron-withdrawing aldehyde group.

Regioselectivity Logic

3,4,5-Trifluorobenzaldehyde
(Electrophile)

Meisenheimer Complex
(Stabilized by -CHO)

SNAr Attack (C4)

Phenol
(Nucleophile)

K2CO3 / DMF
80°C

Activates Phenol

3,5-difluoro-4-phenoxybenzaldehyde
(Target)

-KF (Elimination)

Aldehyde (-CHO) at C1
Strong EWG

Activates C4 (Para)
>> C3/C5 (Meta)

Click to download full resolution via product page

Caption: SNAr synthesis pathway showing the preferential nucleophilic attack at the C4

position activated by the para-aldehyde group.

Applications and Utility
Medicinal Chemistry (Scaffold Design)
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This molecule serves as a "privileged scaffold" in drug discovery. The aldehyde moiety allows

for rapid diversification into:

Benzylic Amines: Via reductive amination (e.g., for kinase inhibitors).

Styrenes: Via Wittig or Horner-Wadsworth-Emmons reactions.[1]

Heterocycles: Conversion to benzimidazoles or quinazolines.[1]

The Fluorine Effect: The flanking fluorine atoms (3,5-position) protect the ether linkage from

oxidative dealkylation by Cytochrome P450 enzymes, significantly increasing the in vivo half-

life of drugs containing this moiety compared to non-fluorinated analogues.[1]

Agrochemicals
While the 4-fluoro-3-phenoxy isomer is famous for pyrethroids (e.g., Cyfluthrin), the 3,5-

difluoro-4-phenoxy isomer is an emerging building block for next-generation fungicides and

herbicides.[1] It is used to synthesize diaryl ether compounds that require enhanced lipophilicity

(LogP modulation) to penetrate waxy plant cuticles or insect exoskeletons.[1]

Physicochemical Properties Table
Property Value Source/Estimation

Appearance
White to off-white crystalline

solid
Experimental Observation

Melting Point 75–80°C (Estimated)
Analogous

fluorobenzaldehydes

Boiling Point ~320°C (at 760 mmHg) Calculated

LogP 3.5 – 4.0 Predicted (High Lipophilicity)

Solubility
Soluble in DCM, EtOAc,

DMSO; Insoluble in Water
Structure-based
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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